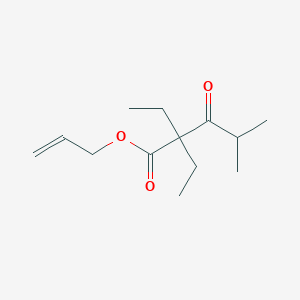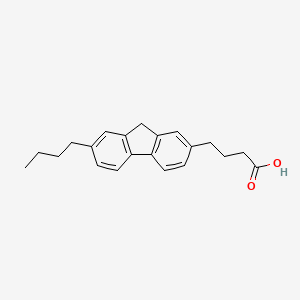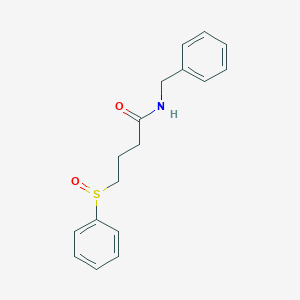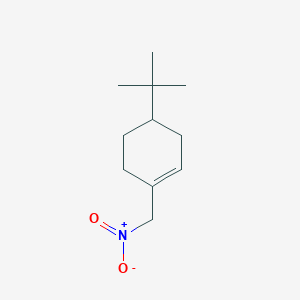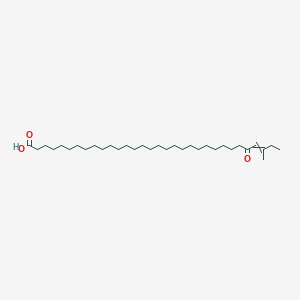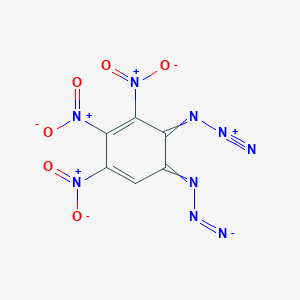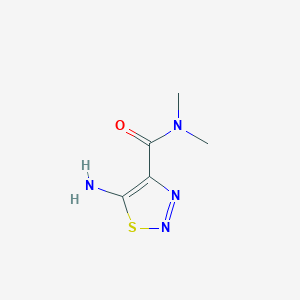
1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
Industrial production of 1,2,3-thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as microwave-assisted synthesis and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Applications De Recherche Scientifique
1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits significant antibacterial, antifungal, and anticancer activities.
Agriculture: Thiadiazole derivatives are used as pesticides and herbicides due to their effectiveness against various pests and weeds.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,3-thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. It can inhibit DNA replication and disrupt cellular processes, leading to its antibacterial and anticancer effects . Additionally, the compound can modulate enzyme activity and signaling pathways, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole: Known for its antiviral and antibacterial properties.
1,2,5-Thiadiazole: Exhibits antifungal and antiparasitic activities.
1,3,4-Thiadiazole: Widely studied for its anticancer and anti-inflammatory effects.
Uniqueness
The uniqueness of 1,2,3-thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- lies in its specific substitution pattern and the resulting biological activities. Its ability to interact with a wide range of molecular targets and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
113137-60-3 |
|---|---|
Formule moléculaire |
C5H8N4OS |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
5-amino-N,N-dimethylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4OS/c1-9(2)5(10)3-4(6)11-8-7-3/h6H2,1-2H3 |
Clé InChI |
ZSPYSZLHCJQITB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(SN=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


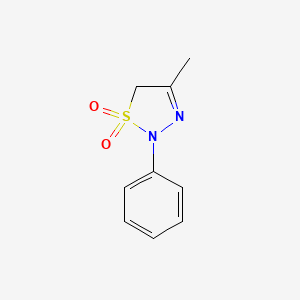
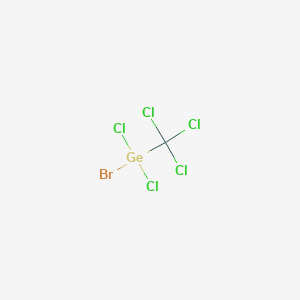

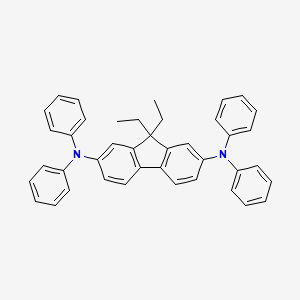
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
